trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

Stereoselective Synthesis Chiral Pool Absolute Configuration

trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, also known as tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate (CAS 960316-16-9), is a chiral, non-racemic pyrrolidine derivative of molecular formula C₁₁H₂₂N₂O₃ and molecular weight 230.30 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, a trans-oriented methoxy and methylamino substituents at the 3- and 4-positions, and a defined (3S,4S) absolute stereochemistry.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 960316-16-9
Cat. No. B1529608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Methylamino-1-Boc-4-methoxypyrrolidine
CAS960316-16-9
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)OC)NC
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12-4)9(7-13)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
InChIKeyAAKFNMYHCBQIQV-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Qualified trans-3-Methylamino-1-Boc-4-methoxypyrrolidine (CAS 960316-16-9): Chiral Pyrrolidine Building Block for Targeted Synthesis


trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, also known as tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate (CAS 960316-16-9), is a chiral, non-racemic pyrrolidine derivative of molecular formula C₁₁H₂₂N₂O₃ and molecular weight 230.30 g/mol [1]. It features a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, a trans-oriented methoxy and methylamino substituents at the 3- and 4-positions, and a defined (3S,4S) absolute stereochemistry . This compound is predominantly employed as a protected chiral building block in medicinal chemistry and pharmaceutical research, serving as a key intermediate in the synthesis of structurally complex, stereochemically defined molecules .

The Non-Interchangeability of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine: Why Stereochemistry and Protection Dictate Synthetic Outcomes


Substituting trans-3-Methylamino-1-Boc-4-methoxypyrrolidine with a generic 'pyrrolidine' building block, or even its unprotected counterpart, is scientifically unsound due to the compound's precise stereochemical and functional attributes. The (3S,4S) absolute configuration is not a mere detail; it dictates the three-dimensional orientation of substituents, which is critical for achieving the desired stereochemistry in downstream products [1]. Furthermore, the presence of the Boc protecting group is essential for orthogonality in multi-step syntheses, preventing undesired side reactions at the pyrrolidine nitrogen until a controlled deprotection step . Using the unprotected (3S,4S)-3-methoxy-4-methylaminopyrrolidine (CAS 252574-01-9) instead, for instance, would require re-optimization of an entire synthetic route due to the altered reactivity of the free amine, increasing both time and cost . Therefore, procurement of the specific, protected, and stereochemically defined trans-3-Methylamino-1-Boc-4-methoxypyrrolidine is a non-negotiable requirement for reproducible and efficient research in this chemical space.

Quantitative Evidence Guide for trans-3-Methylamino-1-Boc-4-methoxypyrrolidine (CAS 960316-16-9): A Data-Centric Justification for Selection


Defined (3S,4S) Stereochemistry: Confirmed Absolute Configuration via Synthesis from Chiral Pool

The absolute configuration of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine (as its deprotected (3S,4S)-core) was chemically determined via a stereospecific synthesis from D-(S,S)-tartaric acid. This approach definitively established the (3S,4S) configuration, which is critical for the activity of its downstream product, the antitumor agent AG-7352 [1]. In contrast, the cis-isomer (tert-butyl (3R,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate, CAS 1375065-16-9) has a different relative stereochemistry, and the (3R,4R) enantiomer would be synthesized from L-(R,R)-tartaric acid. The stereochemical identity is not interchangeable; the (3S,4S) isomer is the specific and validated intermediate for AG-7352 [2].

Stereoselective Synthesis Chiral Pool Absolute Configuration AG-7352 Intermediate

Direct Role as a Protected Intermediate for High-Potency Antitumor Agent AG-7352

The deprotected core of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine is a key structural component of AG-7352, a novel quinolone antitumor agent. AG-7352 has demonstrated antitumor activities equal or superior to those of cisplatin and etoposide against human breast, ovarian, and colon cancers implanted in mice [1]. This provides a strong, quantitative rationale for using the protected intermediate in related medicinal chemistry programs. In contrast, the use of other pyrrolidine building blocks would not lead to the same potent pharmacophore without significant, and likely detrimental, structural modifications.

Antitumor Agent AG-7352 Quinolone Intermediate Topoisomerase II Inhibitor

Commercial Availability with Verifiable Purity Specifications: 95% to 97% as a Basis for Reproducible Research

When procuring trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, selecting a supplier with a clear and verifiable purity specification is essential for experimental reproducibility. The compound is available from multiple reputable vendors with stated purity levels of 95% (e.g., AKSci , ChemShuttle ) or 97% (e.g., Aladdin Scientific , CymitQuimica ). In contrast, the unprotected analog, (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine (CAS 252574-01-9), is often supplied with less rigorously defined purity or as a technical grade, which can introduce unknown impurities and variability into sensitive synthetic steps. This quantitative difference in specified purity directly impacts the reliability of subsequent reactions, particularly in medicinal chemistry where yield and purity are paramount.

Purity Specification Chemical Procurement Quality Control Reproducibility

Defined Physicochemical Properties: Boiling Point and Density Data for Handling and Process Design

Well-defined physicochemical properties are crucial for safe handling, storage, and process scale-up. For trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, key data are available: a predicted boiling point of 298.8±40.0 °C at 760 mmHg and a predicted density of 1.06±0.1 g/cm³ at 20 °C [1]. While these are predicted values, they provide a concrete starting point for experimental design. In comparison, the cis-isomer (tert-butyl (3R,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate, CAS 1375065-16-9) may have subtly different properties (data not shown) due to its altered molecular shape, which can affect solubility and chromatographic behavior. The availability of even predicted data for the target compound contrasts with a lack of publicly available data for many closely related analogs, reducing uncertainty in experimental planning.

Physicochemical Properties Boiling Point Density Process Chemistry Handling

Orthogonal Boc Protection: A Quantitative Advantage in Multi-Step Synthesis

The Boc (tert-butyloxycarbonyl) group on trans-3-Methylamino-1-Boc-4-methoxypyrrolidine provides a quantifiable advantage in multi-step synthesis via its orthogonal deprotection chemistry. Boc groups are cleaved under acidic conditions (e.g., neat trifluoroacetic acid or HCl in dioxane), which are orthogonal to many other common protecting groups (e.g., benzyl ethers, silyl ethers) that are cleaved under basic or reductive conditions . This orthogonality allows for a controlled, stepwise unmasking of functional groups, a necessity for synthesizing complex molecules like AG-7352. In contrast, the unprotected (3S,4S)-3-methoxy-4-methylaminopyrrolidine (CAS 252574-01-9) lacks this control; the free amine would react indiscriminately, significantly reducing synthetic efficiency and increasing purification burden . This translates to a direct, quantifiable saving in time and material costs during the synthesis of advanced intermediates.

Protecting Group Strategy Boc Deprotection Orthogonal Synthesis Peptide Chemistry

Global Sourcing and Quality Consistency: Impact on Price and Lead Time

Procurement of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine is supported by a global network of established chemical suppliers, offering different price points and lead times based on purity and quantity. For instance, a 250 mg unit of ≥97% purity material from Aladdin Scientific is priced at $62.90 USD with an 8-12 week lead time , while a 1g unit of 97% purity from AChemBlock is priced at $880 USD with a 4-week estimated ship time . This multi-source availability provides procurement officers with quantifiable options to balance cost, purity, and project timelines. In contrast, many highly specialized or less-demanded analogs (e.g., specific cis-isomers or analogs with alternative protecting groups) are often available only from a single custom synthesis provider, leading to higher costs and longer, less predictable lead times.

Global Sourcing Pricing Lead Time Supply Chain Quality Assurance

High-Value Application Scenarios for trans-3-Methylamino-1-Boc-4-methoxypyrrolidine (CAS 960316-16-9)


Medicinal Chemistry: Synthesis of AG-7352 and Related Quinolone Antitumor Agents

The most validated application for trans-3-Methylamino-1-Boc-4-methoxypyrrolidine is as a protected intermediate in the synthesis of AG-7352, a potent antitumor agent. Researchers developing new analogs in this class should procure this compound to ensure the correct (3S,4S) stereochemistry is introduced, which is critical for the observed in vivo activity equal or superior to cisplatin and etoposide [1]. The Boc protecting group allows for clean incorporation of this chiral pyrrolidine moiety into larger, more complex molecules before final deprotection .

Process Chemistry: Development of Scalable and Cost-Effective Routes to Chiral Pyrrolidines

For process chemists tasked with developing scalable syntheses of chiral pyrrolidine-containing APIs, this compound serves as a benchmark. The well-defined synthesis from D-tartaric acid provides a reliable, stereospecific route [1]. Sourcing the compound from vendors offering ≥97% purity (e.g., Aladdin Scientific, CymitQuimica) minimizes impurity carryover into subsequent steps, a key consideration for late-stage intermediates . The ability to compare price and lead time from multiple suppliers ($62.90 for 250mg vs. $880 for 1g) allows for cost-effective procurement during route scouting .

Academic Core Facilities: Supplying a Validated Building Block for Diverse Projects

Academic chemical core facilities can stock trans-3-Methylamino-1-Boc-4-methoxypyrrolidine as a general-purpose, chiral pyrrolidine building block. Its utility extends beyond AG-7352 synthesis, as the protected (3S,4S) core can be elaborated into various compounds for biological evaluation. The availability of fundamental physicochemical data (boiling point, density) aids in its safe handling and storage within a shared facility [1]. Its multi-source availability with defined purity specifications (95-97%) ensures that internal users receive a consistent, high-quality reagent for their research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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